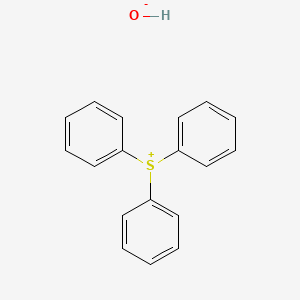Triphenylsulfonium hydroxide
CAS No.: 58621-56-0
Cat. No.: VC14341582
Molecular Formula: C18H16OS
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58621-56-0 |
|---|---|
| Molecular Formula | C18H16OS |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | triphenylsulfanium;hydroxide |
| Standard InChI | InChI=1S/C18H15S.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2/q+1;/p-1 |
| Standard InChI Key | KOFQUBYAUWJFIT-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-] |
Introduction
Chemical Structure and Molecular Characteristics
The triphenylsulfonium cation ([C₆H₅]₃S⁺) adopts a trigonal-pyramidal geometry, with the sulfur atom at the apex and three phenyl rings occupying the basal positions. This configuration is consistent with crystallographic data from related sulfonium salts, such as triphenylsulfonium triiodide and hexafluorophosphate, which exhibit S–C bond lengths of 1.76–1.80 Å and C–S–C bond angles of 102–106° . The hydroxide anion (OH⁻) interacts electrostatically with the cationic sulfur center, forming an ionic pair stabilized by van der Waals forces and π-stacking interactions between phenyl groups .
Table 1: Physicochemical Properties of Triphenylsulfonium Hydroxide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆OS | |
| Molecular Weight | 280.384 g/mol | |
| CAS Number | 58621-56-0 | |
| Exact Mass | 280.092 Da | |
| PSA (Polar Surface Area) | 48.36 Ų |
Synthesis and Manufacturing
Triphenylsulfonium hydroxide is typically synthesized via anion exchange reactions starting from triphenylsulfonium chloride ([C₆H₅]₃S⁺Cl⁻). A reported method involves reacting triphenylsulfonium chloride with a strong base, such as sodium hydroxide, in a polar solvent like methanol :
The precursor, triphenylsulfonium chloride, is synthesized through a Grignard reaction between chlorobenzene and magnesium in tetrahydrofuran (THF), followed by quenching with thionyl chloride (SOCl₂) . Key reaction parameters include a temperature of 50°C, inert atmosphere, and a 67% yield after purification .
Table 2: Synthesis Conditions for Triphenylsulfonium Chloride
| Parameter | Value | Source |
|---|---|---|
| Reactants | Chlorobenzene, Mg, SOCl₂ | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 50°C (Stage 1); 0°C (Stage 2) | |
| Yield | 67% |
Alkaline Stability and Decomposition Mechanisms
The stability of sulfonium cations under basic conditions is critical for applications in harsh environments. Studies on analogous triarylsulfonium (TAS) salts reveal that steric hindrance from substituents like methyl groups significantly enhances alkaline resistance . For example, tris(2,5-dimethylphenyl)sulfonium exhibits 25-fold greater stability than benzyltrimethylammonium in 1 M KOH/CD₃OD at 80°C . Triphenylsulfonium hydroxide, lacking bulky substituents, is susceptible to nucleophilic attack by methoxide ions (CH₃O⁻), leading to decomposition via ipso-substitution at the sulfur center :
This degradation pathway is corroborated by time-course ¹H NMR studies, which detect diphenyl sulfide (C₆H₅)₂S and anisole (C₆H₅OCH₃) as byproducts .
Industrial Applications in Photolithography
Triphenylsulfonium hydroxide serves as a photoacid generator in deep-UV (DUV) and extreme-UV (EUV) photoresists. Upon UV exposure, it releases hydroxide ions, catalyzing the deprotection of acid-labile groups in polymer matrices to create high-resolution patterns. Compared to conventional ammonium-based PAGs, sulfonium derivatives offer superior thermal stability (>200°C) and reduced line-edge roughness, making them indispensable in sub-10 nm semiconductor nodes.
Key Advantages Over Compounding PAGs:
-
Higher Photoactivity: Generates strong acids (e.g., H⁺) with quantum yields exceeding 0.8.
-
Reduced Outgassing: Minimal volatile byproducts during irradiation, critical for vacuum-based EUV systems.
Crystallographic and Spectroscopic Insights
Although single-crystal X-ray data for triphenylsulfonium hydroxide remain unreported, analyses of related salts (e.g., [TPS][I₃] and [TPS][PF₆]) provide structural benchmarks. These compounds crystallize in centrosymmetric space groups (e.g., P2₁/n) with Hirshfeld surfaces dominated by H···H (40–50%) and C···H (20–30%) interactions . Fourier-transform infrared (FTIR) spectroscopy of the hydroxide variant would likely show characteristic S–O stretching vibrations near 1050 cm⁻¹ and O–H stretches at 3600–3200 cm⁻¹ .
Future Research Directions
-
Enhanced Stability: Incorporating bulky substituents (e.g., 2,4,6-trimethylphenyl) to improve alkaline resistance .
-
Hybrid PAGs: Combining sulfonium cations with non-ionic photoactive moieties for multi-trigger lithography.
-
Green Synthesis: Developing solvent-free or aqueous-phase routes to reduce environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume